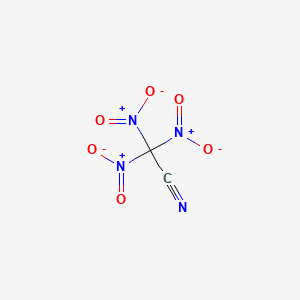
Arsine oxide, hydroxyisobutylisopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine oxide, hydroxyisobutylisopropyl- is a compound that belongs to the class of organoarsenic compounds These compounds are characterized by the presence of arsenic atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of arsine oxide, hydroxyisobutylisopropyl- typically involves the reaction of arsenic trioxide with organic reagents under controlled conditions. One common method is the reduction of arsenic acid in the presence of hydroxyisobutylisopropyl groups. This process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of arsine oxide, hydroxyisobutylisopropyl- involves large-scale synthesis using advanced chemical reactors. The process includes the purification of raw materials, precise control of reaction parameters, and the use of high-purity reagents to achieve the desired product quality. Techniques such as fractional distillation and sublimation are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Arsine oxide, hydroxyisobutylisopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The hydroxyisobutylisopropyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction can produce arsine .
Wissenschaftliche Forschungsanwendungen
Arsine oxide, hydroxyisobutylisopropyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the semiconductor industry for the production of high-purity arsenic compounds
Wirkmechanismus
The mechanism of action of arsine oxide, hydroxyisobutylisopropyl- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It may also induce oxidative stress and apoptosis in cells. The molecular targets and pathways involved include the inhibition of thioredoxin reductase and the induction of DNA damage .
Vergleich Mit ähnlichen Verbindungen
Arsine (AsH3): A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
Arsenic trioxide (As2O3): Used in medicine for the treatment of acute promyelocytic leukemia.
Arsenic pentoxide (As2O5): An oxidizing agent used in various chemical processes.
Uniqueness: Arsine oxide, hydroxyisobutylisopropyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
73791-43-2 |
|---|---|
Molekularformel |
C7H17AsO2 |
Molekulargewicht |
208.13 g/mol |
IUPAC-Name |
2-methylpropyl(propan-2-yl)arsinic acid |
InChI |
InChI=1S/C7H17AsO2/c1-6(2)5-8(9,10)7(3)4/h6-7H,5H2,1-4H3,(H,9,10) |
InChI-Schlüssel |
WXFZPIVKASHKGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[As](=O)(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)


![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)

